N-(5-fluoro-4-methylpyridin-2-yl)acetamide
Overview
Description
N-(5-fluoro-4-methylpyridin-2-yl)acetamide, also known as FMPA, is a small molecule that has been widely used in research and medicinal chemistry. Its structure consists of a 5-fluoro-4-methylpyridin-2-yl moiety and an acetamide group. FMPA has been used in a variety of research studies, ranging from medicinal chemistry to biochemistry and physiology. It has a number of unique properties that make it an attractive molecule for research.
Scientific Research Applications
Synthesis and Characterization for Antitumor Activity
Compounds similar to N-(5-fluoro-4-methylpyridin-2-yl)acetamide have been synthesized and characterized for their antitumor activities. For example, glycine derivatives containing 5-fluorouracil were synthesized, showing certain antitumor effects in vitro against HL-60 and BEL-7402 cell lines (Lan Yun-jun, 2011).
Antiallergic Agents
New N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been prepared as novel antiallergic compounds. These compounds have shown significant potency in in vitro and in vivo models, indicating their potential as antiallergic agents (C. Menciu et al., 1999).
Photovoltaic Efficiency and Ligand-Protein Interactions
The photovoltaic efficiency and ligand-protein interactions of certain bioactive benzothiazolinone acetamide analogs have been studied. These compounds exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells, in addition to showing non-linear optical activity (Y. Mary et al., 2020).
Herbicidal Activity
N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide derivatives have been synthesized and evaluated for their herbicidal activity. Some derivatives exhibited control efficacy of more than 90% against Amaranthus spinosus, showcasing their potential as herbicides (Huang Ming-zhi & Min Zhong-cheng, 2006).
properties
IUPAC Name |
N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHPTZIEXVBRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376775 | |
Record name | N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
CAS RN |
475060-21-0 | |
Record name | N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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